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Compound of Interest

Compound Name:
4-Methyl-1H-indole-2-carboxylic

acid

Cat. No.: B091702 Get Quote

Core Molecular Profile and Physicochemical
Properties
4-Methyl-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds,

which are foundational scaffolds in a vast number of natural products and pharmaceuticals.[1]

The presence of both a carboxylic acid at the C2 position and a methyl group on the benzene

ring at the C4 position imparts specific reactivity and steric characteristics that make it a

valuable intermediate in organic synthesis.

Structural and Identification Data
The fundamental properties of this compound are summarized below, providing essential data

for experimental design and characterization.
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Property Data Source(s)

IUPAC Name
4-Methyl-1H-indole-2-

carboxylic acid

CAS Number 18474-57-2 [2]

Molecular Formula C₁₀H₉NO₂ [2]

Molecular Weight 175.18 g/mol [2]

Canonical SMILES Cc1cccc2[nH]c(cc12)C(O)=O

InChI Key
QMSCXKCJGFIXDF-

UHFFFAOYSA-N

Physical Form Solid

Purity (Typical) ≥97.0% [3]

Synthesis Methodologies: Building the Indole
Scaffold
The construction of the 4-methyl-substituted indole-2-carboxylic acid core is most effectively

achieved through classic named reactions that are staples in heterocyclic chemistry. The

choice between these methods often depends on the availability of starting materials and the

desired scale of the reaction.

The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely applied method for creating indole rings

from arylhydrazines and enolizable ketones or aldehydes under acidic conditions.[4][5] For the

target molecule, this process involves the reaction of 4-methylphenylhydrazine with a pyruvate

derivative, such as pyruvic acid or an ethyl pyruvate ester.

Causality of Experimental Choices:

Arylhydrazine Selection: 4-methylphenylhydrazine is chosen to install the required methyl

group at the C4 position of the final indole ring.
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Carbonyl Partner: A pyruvate derivative provides the necessary three-carbon chain to form

the pyrrole ring portion, with the carbonyl and carboxylic acid groups correctly positioned to

yield the 2-carboxylic acid functionality.

Acid Catalyst: Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂)

are essential to catalyze the key[3][3]-sigmatropic rearrangement step.[4]

Below is a diagram illustrating the logical workflow of the Fischer Indole Synthesis for this

specific target.
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Caption: Fischer Indole Synthesis Workflow.

The Japp-Klingemann Reaction Pathway
The Japp-Klingemann reaction provides an alternative and often complementary route to

generate the necessary arylhydrazone intermediate for the Fischer synthesis.[1][6] This is

particularly useful when the desired arylhydrazine is not readily available. The process involves

coupling an aryl diazonium salt with a β-keto ester.[7]

Protocol Logic:

Diazotization: 3-methylaniline is treated with nitrous acid (generated in situ from NaNO₂ and

HCl) to form the 3-methylbenzenediazonium salt. The position of the methyl group on the

starting aniline is critical for the final product's substitution pattern.
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Azo Coupling: The diazonium salt is reacted with a β-keto ester, like ethyl 2-

methylacetoacetate, under basic conditions.

Hydrolysis & Rearrangement: The resulting azo compound is unstable and, upon hydrolysis,

eliminates an acyl group to form the desired arylhydrazone.

Fischer Cyclization: The isolated hydrazone is then subjected to acidic conditions to induce

cyclization into the indole ring system, as described previously.

This two-stage approach (Japp-Klingemann followed by Fischer) is a powerful strategy for

constructing substituted indoles.[6][7]

Spectroscopic Characterization: A Self-Validating
System
Accurate structural confirmation is paramount. The combination of NMR, IR, and MS provides a

self-validating dataset where each technique corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals. Protons on a

carbon adjacent to a carbonyl group are typically deshielded and resonate around 2.0-3.0

ppm.[8] The aromatic protons of the indole ring will appear in the downfield region (~7.0-7.8

ppm), with splitting patterns dictated by their positions relative to each other and the methyl

group. The N-H proton often appears as a broad singlet further downfield (>10 ppm), and the

carboxylic acid proton (COOH) is also a broad singlet, typically very downfield (>12 ppm).

The methyl group (CH₃) protons will present as a singlet in the upfield region (~2.5 ppm).

¹³C NMR: The carbon spectrum will show characteristic signals for the carbonyl carbon of the

carboxylic acid (~160-170 ppm), aromatic carbons (~110-140 ppm), and the aliphatic methyl

carbon (~20-25 ppm).

Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups. For carboxylic

acids, the spectrum is dominated by two characteristic features:
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O-H Stretch: An extremely broad absorption band from approximately 2500 to 3300 cm⁻¹,

resulting from the strong hydrogen bonding in carboxylic acid dimers.[9][10] This broad

feature often overlaps with the sharper C-H stretching bands.

C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹.[9] Conjugation

with the indole ring would likely place this peak towards the lower end of the range. Other

expected peaks include the N-H stretch (~3300-3400 cm⁻¹) and C-O stretching (~1210-1320

cm⁻¹).[9]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through

fragmentation patterns.

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 175.18 Da is expected.

Aromatic acids generally show a prominent molecular ion peak.[11]

Key Fragments: Common fragmentation pathways for aromatic carboxylic acids include the

loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺).

[11]

Spectroscopic Data Expected Characteristics

¹H NMR
Signals for aromatic H, N-H, COOH, and CH₃

protons.

¹³C NMR
Signals for carbonyl C, aromatic C, and methyl

C.

IR Spectroscopy

Broad O-H stretch (2500-3300 cm⁻¹), Strong

C=O stretch (1690-1760 cm⁻¹), N-H stretch

(~3300 cm⁻¹).[9]

Mass Spectrometry
Molecular ion peak at m/z ≈ 175. Key fragments

at [M-OH]⁺ and [M-COOH]⁺.

Chemical Reactivity and Synthetic Utility
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The reactivity of 4-Methyl-1H-indole-2-carboxylic acid is governed by its three primary

components: the carboxylic acid group, the indole nitrogen, and the electron-rich indole ring.

Reactions at the Carboxylic Acid Group
The -COOH group is a versatile handle for further chemical modification.

Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g.,

H₂SO₄) yields the corresponding ester. This is a common strategy to protect the carboxylic

acid or to modify the compound's solubility and pharmacokinetic properties.[12][13]

Amide Coupling: Conversion to amides is readily achieved by first activating the carboxylic

acid (e.g., to an acyl chloride) or by using standard peptide coupling reagents (e.g., HATU,

EDC) to react with a primary or secondary amine. This is a cornerstone reaction in medicinal

chemistry for building larger, more complex molecules.

Reactions Involving the Indole Ring
N-Alkylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and

subsequently alkylated with an alkyl halide. This modification can be crucial for tuning

biological activity.

Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to

electrophilic attack. While the C3 position is typically the most reactive site in unsubstituted

indoles, the presence of the C2-carboxylic acid group will direct incoming electrophiles, often

to the C5 or C6 positions of the benzene ring.

The interplay of these reactive sites makes 4-Methyl-1H-indole-2-carboxylic acid a highly

valuable and versatile intermediate for the synthesis of complex target molecules, particularly in

the development of novel therapeutics.[3][14]
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Caption: Key Reactivity Pathways.

Safety and Handling
Based on available safety data, 4-Methyl-1H-indole-2-carboxylic acid is classified as an

irritant.

Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target

Organ Toxicity - Single Exposure (Category 3, Respiratory system).

Precautions: Standard laboratory precautions should be taken, including the use of personal

protective equipment (gloves, safety glasses). Avoid inhalation of dust and ensure work is

conducted in a well-ventilated area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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